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Compound of Interest

Compound Name: Reltecimod

Cat. No.: B610440 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers working with

Reltecimod (formerly AB103). The following troubleshooting guides and frequently asked

questions (FAQs) are designed to address specific issues that may be encountered during

preclinical and clinical experiments.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Reltecimod?

A1: Reltecimod is a synthetic peptide that acts as a selective T-cell costimulation blocker.[1] It

functions by binding to the dimer interface of the CD28 receptor on T-cells.[2] This interaction

modulates the acute inflammatory response that can lead to systemic organ failure, without

causing broad immunosuppression.[3][4] By targeting this early step in the host immune

response, Reltecimod's activity is independent of the pathogen type.[2]

Q2: What is the recommended single-dose administration protocol for Reltecimod in a clinical

research setting?

A2: In the Phase 3 ACCUTE trial for Necrotizing Soft Tissue Infections (NSTI), Reltecimod was

administered as a single intravenous dose of 0.5 mg/kg.[5][6] This infusion was given over 10

minutes, in conjunction with standard of care, which includes surgical debridement, antibiotic
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therapy, and supportive care.[3] The timing of administration in the trial was within 6 hours of

the diagnosis of NSTI.[5][6]

Q3: Why is a single dose of Reltecimod considered optimal?

A3: Preclinical studies in mouse models of lethal infection have shown that a single intravenous

dose of Reltecimod (5 mg/kg) resulted in significantly greater survival compared to saline-

treated controls.[7] Notably, in these models, the administration of a single therapeutic dose

was superior to two or multiple doses.[7] A single dose was associated with an early decrease

in cytokine and chemokine levels, an effect that was not improved by a second dose.[7]

Q4: What are the key efficacy endpoints to monitor when assessing Reltecimod's effect in a

clinical setting?

A4: The primary endpoint used in the ACCUTE trial was the Necrotizing Infection Clinical

Composite Endpoint (NICCE). A patient was considered a "responder" if they met all five of the

following criteria at Day 28:

Alive at Day 28

≤ 3 debridements through Day 14

No amputation performed after the first debridement

Day 14 modified Sequential Organ Failure Assessment (mSOFA) score ≤ 1

Reduction of ≥ 3 mSOFA score points between Baseline and Day 14[8][9]

A key secondary endpoint is the resolution of organ dysfunction, which has been shown to be

associated with improved 90-day mortality.[2][3]
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Issue Potential Cause Recommended Action

Suboptimal efficacy in a

preclinical animal model

Timing of Administration:

Reltecimod is most effective

when administered early in the

inflammatory cascade.

In the CLP mouse model,

administer Reltecimod 1-2

hours after the procedure for

optimal results.[7]

Dosage: The dosage used

may not be optimal for the

specific animal model.

The effective dose in mouse

models of infection was a

single intravenous dose of 5

mg/kg.[7] Dose-response

studies may be necessary for

other models.

Severity of Infection: The

induced infection may be too

severe for the therapeutic to

show a significant effect.

Adjust the severity of the CLP

model by modifying the ligation

site or the needle gauge used

for puncture to achieve a

model with a predictable and

clinically relevant mortality

rate.[10]

Variability in in vitro T-cell

activation assay results

Cell Health: Poor viability of

peripheral blood mononuclear

cells (PBMCs) or isolated T-

cells.

Ensure proper handling and

isolation of cells. Use fresh

PBMCs for optimal results.

Antibody Coating: Inconsistent

coating of anti-CD3 antibodies

on the culture plates.

Ensure even coating of anti-

CD3 antibodies at a

concentration of 1-5 µg/mL and

proper washing to remove

unbound antibodies.

Reltecimod Concentration: The

concentrations of Reltecimod

used may not be in the optimal

range for inhibition.

Perform a dose-response

curve with Reltecimod to

determine the IC50 for the

specific assay conditions.

Difficulty in preparing

Reltecimod for administration

Lack of Formulation

Information: The precise

details for reconstitution of the

Note: The following is general

guidance. Always refer to the

manufacturer's product-

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://cdn.clinicaltrials.gov/large-docs/37/NCT03816137/Prot_000.pdf
https://cdn.clinicaltrials.gov/large-docs/37/NCT03816137/Prot_000.pdf
https://pure.johnshopkins.edu/en/publications/assessing-cell-cycle-of-human-t-lymphocytes-activated-by-anti-cd3/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


lyophilized product are not

available.

specific instructions for

reconstitution. Aseptically

reconstitute the vial with Sterile

Water for Injection, USP. Swirl

gently to dissolve. The

reconstituted solution should

be further diluted in a

compatible infusion solution

(e.g., 0.9% Sodium Chloride)

to the final desired

concentration for intravenous

administration.

Monitoring for Adverse Events

Identifying Potential Side

Effects: It is crucial to monitor

for any adverse events during

the experiment.

In the ACCUTE trial,

Reltecimod was well-tolerated,

with an adverse event profile

similar to placebo. The most

common adverse events

reported (in ~5% of patients)

were anemia and acute kidney

injury.[2] Monitor complete

blood counts and renal

function parameters.

Data Presentation
Table 1: Phase 3 ACCUTE Trial Efficacy Outcomes (Modified Intent-to-Treat Population)

Outcome Reltecimod (n=142) Placebo (n=148) P-value

NICCE Success 48.6% 39.9% 0.135

Resolution of Organ

Dysfunction
65.1% 52.6% 0.041

Data sourced from the ACCUTE Phase 3 clinical trial results.[5]

Table 2: Phase 3 ACCUTE Trial Efficacy Outcomes (Per-Protocol Population)
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Outcome Reltecimod Placebo P-value

NICCE Success 54.3% 40.3% 0.021

Resolution of Organ

Dysfunction
70.9% 53.4% 0.005

Data sourced from the ACCUTE Phase 3 clinical trial results.[5]

Experimental Protocols
Protocol 1: In Vitro T-Cell Activation Assay to Assess
Reltecimod Activity
Objective: To evaluate the ability of Reltecimod to modulate T-cell activation in vitro.

Materials:

Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors

RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-

streptomycin

Anti-human CD3 monoclonal antibody (clone OKT3)

Soluble anti-human CD28 monoclonal antibody

Reltecimod (at various concentrations)

96-well flat-bottom culture plates

Flow cytometer

Cell proliferation dye (e.g., CFSE)

Cytokine analysis kit (e.g., ELISA for IL-2 and IFN-γ)

Methodology:
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Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody at a concentration of

5 µg/mL in sterile PBS. Incubate for 2 hours at 37°C or overnight at 4°C. Wash the wells

three times with sterile PBS to remove unbound antibody.

Cell Preparation: Isolate PBMCs from heparinized blood using Ficoll density-gradient

centrifugation. Resuspend the cells in complete RPMI 1640 medium. For proliferation

assays, label the cells with a cell proliferation dye according to the manufacturer's

instructions.

Treatment and Stimulation: Add 2 x 10^5 cells to each well of the anti-CD3 coated plate. Add

soluble anti-CD28 antibody to a final concentration of 2 µg/mL. Add Reltecimod at the

desired final concentrations to the appropriate wells. Include vehicle control wells.

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72-96 hours.

Analysis:

Proliferation: Harvest the cells and analyze by flow cytometry to determine the dilution of

the cell proliferation dye as a measure of cell division.

Cytokine Production: Collect the culture supernatants and measure the concentration of

IL-2 and IFN-γ using ELISA.

Protocol 2: Cecal Ligation and Puncture (CLP) Mouse
Model of Sepsis
Objective: To evaluate the in vivo efficacy of a single dose of Reltecimod in a polymicrobial

sepsis model.

Materials:

Male C57BL/6 mice (8-12 weeks old)

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

Surgical instruments (scissors, forceps)
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3-0 silk suture

21-gauge needle

Reltecimod (5 mg/kg)

Sterile 0.9% saline

Buprenorphine for analgesia

Methodology:

Anesthesia and Surgical Preparation: Anesthetize the mouse and shave the abdomen.

Disinfect the surgical area with an appropriate antiseptic.

Laparotomy: Make a 1-cm midline incision through the skin and peritoneum to expose the

cecum.

Cecal Ligation and Puncture: Ligate the cecum with a 3-0 silk suture at a position that is 50%

of the distance between the distal pole and the base of the cecum to induce mid-grade

sepsis.[10] Puncture the cecum once through-and-through with a 21-gauge needle.[1] A

small amount of feces can be extruded to ensure patency.

Closure: Return the cecum to the peritoneal cavity and close the abdominal wall and skin

with sutures or wound clips.

Fluid Resuscitation and Analgesia: Immediately after surgery, administer 1 mL of pre-

warmed sterile saline subcutaneously for fluid resuscitation.[10] Administer buprenorphine

for post-operative pain relief.

Reltecimod Administration: At 1-2 hours post-CLP, administer a single intravenous dose of

Reltecimod (5 mg/kg) or vehicle control.

Monitoring: Monitor the mice for survival, weight loss, and clinical signs of sepsis over a

period of 7-14 days. Blood and tissue samples can be collected at specified time points for

cytokine analysis and bacterial load determination.
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Caption: Reltecimod's mechanism of action on the CD28 signaling pathway.
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Caption: Experimental workflow for the in vivo CLP mouse model.
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Caption: Troubleshooting logic for suboptimal Reltecimod efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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